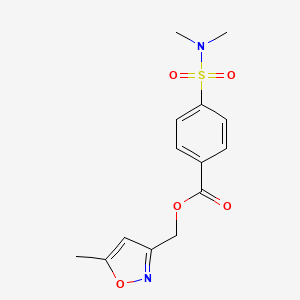

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-10-8-12(15-21-10)9-20-14(17)11-4-6-13(7-5-11)22(18,19)16(2)3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZOHNLZQPLEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate typically involves the reaction of 5-methyl-1,2-oxazole with 4-(dimethylsulfamoyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate: Contains a 5-methyl-1,2-oxazole ring and a 4-(dimethylsulfamoyl)benzoate moiety.

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(methylsulfamoyl)benzoate: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

The presence of the dimethylsulfamoyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may influence its reactivity, stability, and interaction with biological targets.

Biological Activity

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features and biological properties make it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure and Properties

The compound has the following chemical formula: C12H14N2O4S. It consists of a 5-methyl-1,2-oxazole ring connected to a benzoate moiety through a methyl group, with a dimethylsulfamoyl group attached to the benzene ring. The structural representation is crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O4S |

| Molecular Weight | 286.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including carbonic anhydrases (CAs). Research indicates that compounds with similar structures have shown high affinity for CAIX, an isozyme overexpressed in various cancers . The inhibition of CAIX can lead to altered tumor microenvironments and potentially inhibit tumor growth.

- Binding Affinity : Studies have demonstrated that structural modifications can significantly affect binding affinity to target enzymes. For example, compounds designed with sulfonamide groups exhibit strong binding characteristics .

- Cellular Interactions : The compound’s interaction with cellular receptors or pathways may modulate biological responses, such as apoptosis or cell proliferation. Understanding these interactions is vital for assessing its therapeutic potential.

Preclinical Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

Case Studies

Although specific case studies on this compound are scarce, related analogs have been evaluated:

- Analog Studies : Research on methyl 5-sulfamoyl-benzoates indicated their potential as CA inhibitors with promising anticancer activity . These findings support the hypothesis that similar compounds could yield beneficial effects in cancer therapy.

- Toxicity Assessments : Preliminary toxicity studies on related compounds showed no significant cytotoxic effects at lower concentrations in various cell lines . This aspect is crucial for determining the safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving esterification and sulfonamide coupling. For example, sulfonamide derivatives are typically prepared by reacting sulfonyl chlorides with amines under anhydrous conditions (e.g., dichloromethane, 0–5°C) . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and using catalysts like triethylamine to enhance yield. Purity is improved via recrystallization from ethanol or acetonitrile .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated in studies of analogous sulfonamide derivatives . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm).

- FT-IR : Peaks at 1730–1750 cm (ester C=O) and 1150–1250 cm (S=O stretching) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for CHNOS: 348.08 g/mol).

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict electronic properties or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Solvent effects (e.g., polarizable continuum models) improve accuracy for biological activity predictions. For example, sulfonamide derivatives exhibit charge delocalization in the sulfamoyl group, influencing binding to microbial targets .

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial assays)?

- Methodological Answer : Discrepancies arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion). Standardization steps:

- Use CLSI/M07-A9 guidelines for MIC determination.

- Include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).

- Validate results with dose-response curves and statistical tests (e.g., ANOVA, p < 0.05) .

Q. What experimental design limitations affect stability studies, and how can they be mitigated?

- Methodological Answer : Organic degradation during prolonged experiments (e.g., 9-hour assays) alters compound efficacy. Mitigation strategies:

- Store samples at –20°C with desiccants to minimize hydrolysis.

- Use inert atmospheres (N/Ar) during synthesis to prevent oxidation.

- Monitor stability via HPLC at intervals (e.g., 0, 6, 12, 24 hours) .

Q. How does the electronic nature of the 1,2-oxazole ring influence the compound’s reactivity in further derivatization?

- Methodological Answer : The oxazole’s electron-deficient aromatic ring directs electrophilic substitution to the 4-position. For example, nitration occurs selectively at this site under HNO/HSO at 0°C. Steric hindrance from the 5-methyl group limits reactivity at adjacent positions, which can be modeled using Hammett σ constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.